Trimethyl orthopropionate
Description
Historical Context of Orthoester Chemistry in Organic Synthesis
The history of orthoester chemistry dates back to the mid-19th century, with the first synthesis of these compounds reported by Williamson and Kay in 1854 through the reaction of chloroform (B151607) with alkoxides. rsc.org A more general and widely used method, the Pinner reaction, was developed later, involving the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org This reaction proceeds through an imidate hydrochloride intermediate, which then reacts with excess alcohol to form the orthoester. wikipedia.org
Initially, the applications of orthoesters were not widespread. However, their utility in organic synthesis began to be recognized in the early 20th century, particularly as protecting groups for carboxylic acids and esters. numberanalytics.comwalisongo.ac.id Their stability in basic and nucleophilic conditions, coupled with their ready hydrolysis in mild acidic conditions, made them valuable tools for multi-step syntheses of complex molecules. walisongo.ac.idalfa-chemistry.com The development of poly(ortho esters) in the early 1970s marked a significant milestone, opening up applications in biomedical fields as bioerodible polymers for drug delivery systems. chimia.chnih.govresearchgate.netnih.gov
Significance of Trimethyl Orthopropionate in Modern Synthetic Chemistry
This compound (TMOP) has carved out a niche as a valuable building block and reagent in modern synthetic chemistry. chemicalbook.comguidechem.com Its significance stems from its diverse reactivity, allowing it to participate in a variety of chemical transformations.
One of its most notable applications is in the Johnson-Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. This reaction involves the treatment of an allylic alcohol with an orthoester, such as this compound, in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.orgalfa-chemistry.combioinfopublication.org This rearrangement has proven to be a key strategy in the total synthesis of numerous natural products and bioactive molecules. bioinfopublication.orgrsc.org For instance, the reaction of an allylic alcohol with this compound can yield a γ,δ-unsaturated ester, a structural motif found in various natural products. bioinfopublication.org
Furthermore, this compound serves as a precursor for the synthesis of other organic compounds. guidechem.comchemimpex.com It can be used to introduce the propionate (B1217596) group into molecules and is a starting material for the synthesis of other orthoesters. guidechem.comontosight.ai It also finds use as a dehydrating agent in certain reactions, driving equilibria towards the desired products by removing water. rsc.org In some multicomponent reactions, orthoesters with shorter alkyl chains like this compound have demonstrated higher reactivity and yields compared to their longer-chain counterparts.
Evolution of Research Paradigms for Orthoester Applications
The research landscape for orthoester applications has evolved significantly from their initial use as simple protecting groups. The discovery of their utility in powerful synthetic transformations like the Johnson-Claisen rearrangement broadened their scope and established them as key reagents in complex molecule synthesis. walisongo.ac.idbioinfopublication.org
More recently, research has focused on expanding the utility of orthoesters, including this compound, in various domains of chemistry. This includes their use in the synthesis of heterocyclic compounds, which are important structural motifs in many pharmaceuticals and biologically active molecules. semanticscholar.org Orthoesters act as synthetic equivalents of a "RC³⁺" synthon, enabling the formation of five- and six-membered rings. semanticscholar.org
The development of new catalytic systems and reaction conditions continues to refine and expand the applications of orthoesters. For example, the use of microwave irradiation has been shown to reduce reaction times and the amount of orthoester required in certain transformations. rsc.org Furthermore, the exploration of orthoesters in dynamic covalent chemistry and the synthesis of stimuli-responsive materials represents a modern frontier in their application. acs.org The investigation of poly(ortho esters) for biomedical applications, such as drug delivery and tissue engineering, remains an active and promising area of research, with newer generations of these polymers offering improved properties and biocompatibility. chimia.chnih.govresearchgate.net
Chemical Compounds Mentioned
| Compound Name |
| Acetic Anhydride |
| Acetyl Chloride |
| Chloroform |
| Ethyl Orthoacetate |
| Methyl Formate |
| Methyl Propionate |
| Propanoic Acid |
| Propionitrile (B127096) |
| Triethyl Orthoacetate |
| Triethyl Orthobutyrate |
| Triethyl Orthopropionate |
| Trimethyl Orthoacetate |
| Trimethyl Orthobutyrate |
| Trimethyl Orthoformate |
| This compound |
| Trimethyl Orthovalerate |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 24823-81-2 | sigmaaldrich.comtcichemicals.comchemicalbook.comtcichemicals.com |
| Molecular Formula | C₆H₁₄O₃ | chemicalbook.comfishersci.no |
| Molecular Weight | 134.17 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | Colorless to almost colorless clear liquid | tcichemicals.comguidechem.comtcichemicals.com |
| Boiling Point | 121-122 °C | sigmaaldrich.comchemicalbook.comfishersci.no |
| Density | 0.944 g/mL at 20 °C | sigmaaldrich.comchemicalbook.comfishersci.no |
| Refractive Index | 1.3970 to 1.399 at 20°C | sigmaaldrich.comfishersci.no |
| Flash Point | 19 °C (closed cup) | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNAIODRDOMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179523 | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24823-81-2 | |
| Record name | 1,1,1-Trimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Kinetics of Trimethyl Orthopropionate Transformations
Unimolecular Gas-Phase Elimination Kinetics
The thermal decomposition of trimethyl orthopropionate in the gas phase is a homogeneous, unimolecular reaction that adheres to a first-order rate law. This process involves the elimination of a methanol (B129727) molecule to yield a ketene (B1206846) acetal (B89532), proceeding through a concerted, nonsynchronous pathway.
Determination of Rate Coefficients and Arrhenius Parameters
The rate coefficients for these reactions are typically expressed by the Arrhenius equation. For instance, the Arrhenius equation for trimethyl orthoacetate is given as log k₁ (s⁻¹) = (13.58 ± 0.10) - (194.7 ± 1.2 kJ mol⁻¹) / (2.303RT), and for trimethyl orthobutyrate, it is log k₁ (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6 kJ mol⁻¹) / (2.303RT). acs.org Based on these values, the parameters for this compound are expected to be of a similar magnitude.
A comparative study on the triethyl esters, triethyl orthoacetate and triethyl orthopropionate, provides further understanding. The Arrhenius parameters for triethyl orthopropionate were determined to be log k (s⁻¹) = (13.63 ± 0.07) - (193.3 ± 1.8 kJ mol⁻¹) / (2.303RT). researchgate.net This suggests that the propionate (B1217596) group, compared to the acetate (B1210297) group in the triethyl series, slightly increases the activation energy. researchgate.net A similar trend would be anticipated for the trimethyl series.
Table 1: Arrhenius Parameters for the Gas-Phase Elimination of Analogous Orthoesters
| Compound | Log A (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Trimethyl Orthoacetate | 13.58 ± 0.10 | 194.7 ± 1.2 |
| Trimethyl Orthobutyrate | 13.97 ± 0.37 | 195.3 ± 1.6 |
| Triethyl Orthopropionate | 13.63 ± 0.07 | 193.3 ± 1.8 |
This table is based on data from related compounds to infer the expected range for this compound.
Influence of Substituents on Decomposition Rates
The rate of unimolecular gas-phase elimination of orthoesters is significantly influenced by the nature of the substituent on the alpha-carbon. Theoretical studies on trimethyl orthovalerate and trimethyl orthochloroacetate have shown that electron-donating substituents enhance the rate of decomposition. researchgate.net This is attributed to the stabilization of the developing positive charge at the central carbon atom in the transition state. researchgate.net
Conversely, electron-withdrawing groups destabilize this positive charge, thereby retarding the reaction rate. researchgate.net In the case of triethyl orthoesters, it has been observed that triethyl orthoacetate undergoes elimination at a rate approximately five times greater than triethyl orthopropionate. This difference is rationalized by the fact that the hydrogen atom to be abstracted from the C-H bond adjacent to the orthoester carbon is less acidic in the propionate than in the acetate. researchgate.net
Mechanisms in Acid-Catalyzed Reactions
In the presence of an acid catalyst, this compound undergoes a different set of transformations, primarily hydrolysis to form an ester and methanol. This process is fundamental to its use as a protecting group and in various synthetic applications.
Formation and Reactivity of Dialkoxycarbonium Ions
A cornerstone of the acid-catalyzed chemistry of orthoesters is the formation of a reactive dialkoxycarbenium ion intermediate. Both Brønsted and Lewis acids can catalyze this process. The acid activates the this compound by promoting the formation of this electrophilic species, which then becomes susceptible to attack by various nucleophiles. Lewis acids, for instance, coordinate to one of the oxygen atoms, which enhances the electrophilicity of the central carbon and facilitates the departure of a methoxy (B1213986) group to form the dialkoxycarbonium ion.
Protonation and Methanol Elimination Pathways
In the presence of a Brønsted acid, the reaction is initiated by the protonation of one of the oxygen atoms of the methoxy groups. This protonation converts the methoxy group into a good leaving group (methanol).
The subsequent steps are as follows:
Protonation: A proton from the acid catalyst protonates one of the ether oxygen atoms of the this compound.
Elimination of Methanol: The protonated orthoester then eliminates a molecule of methanol. This is often the rate-limiting step and results in the formation of a resonance-stabilized dialkoxycarbonium ion.
Nucleophilic Attack: A nucleophile, typically water in hydrolysis reactions, attacks the electrophilic carbon of the dialkoxycarbonium ion.
Deprotonation: The resulting intermediate is then deprotonated to yield the final products, which in the case of hydrolysis are a propionate ester and another molecule of methanol.
This sequence of protonation, elimination, and nucleophilic addition is a general pathway for the acid-catalyzed reactions of orthoesters, including this compound.
Interaction with Nucleophilic Reagents
The reactivity of this compound is dominated by the electrophilic nature of its central carbon atom, which is susceptible to attack by a wide range of nucleophiles. These reactions are typically catalyzed by acids (both Brønsted and Lewis acids), which activate the orthoester by facilitating the departure of a methoxy group to form a highly reactive dialkoxycarbenium ion intermediate. This intermediate is then readily captured by the nucleophile. The nature of the nucleophile dictates the final product, leading to a diverse array of possible transformations.
General Mechanism of Acid-Catalyzed Nucleophilic Substitution:
Protonation: A Brønsted acid protonates one of the oxygen atoms of the orthoester.
Formation of Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This step is often the rate-determining step of the reaction.
Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation.
Deprotonation: The resulting intermediate is deprotonated to yield the final product.
Common nucleophiles that react with this compound include oxygen, nitrogen, and carbon-based reagents.
Oxygen Nucleophiles (Alcohols and Carboxylic Acids):
When this compound reacts with alcohols, a transesterification reaction occurs, leading to the formation of a new orthoester. This reaction is an equilibrium process and can be driven to completion by removing the methanol byproduct. More commonly, under controlled conditions, the reaction between an alcohol and this compound yields a propionate ester and two equivalents of methanol. This method is particularly mild and efficient for esterifying sensitive alcohols that might not withstand harsher conditions like traditional Fischer esterification.
Similarly, carboxylic acids can be esterified using this compound, although this is less common than using simpler orthoesters like trimethyl orthoformate.
Nitrogen Nucleophiles (Amines and Hydrazides):
Primary and secondary amines react with this compound to form N,N-disubstituted acetamidines and other nitrogen-containing heterocycles. researchgate.net The reaction of amines with orthoesters is a common and effective method for synthesizing imidates and amidines. mdpi.com For instance, reactions with hydrazides or formamidines can lead to the formation of complex heterocyclic systems like 1,2,4-triazoles, purines, and imidazoles, demonstrating the utility of orthoesters in constructing these important molecular scaffolds. semanticscholar.org
Carbon Nucleophiles (Enolates and Organometallics):
While less common than reactions with heteroatom nucleophiles, this compound can react with carbon-based nucleophiles to form new carbon-carbon bonds. These reactions often require the formation of a dialkoxycarbenium ion, which then acts as an electrophile. ias.ac.in For example, compounds with active methylene (B1212753) groups can be functionalized using orthoesters. ias.ac.in One of the most significant C-C bond-forming reactions involving this compound is the Johnson-Claisen rearrangement, where it reacts with an allylic alcohol to form a γ,δ-unsaturated ester. This reaction proceeds through a ketene acetal intermediate formed in situ. jk-sci.com
The table below summarizes the outcomes of reacting this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Product Type |
| Oxygen | Alcohols (R'-OH) | Propionate Esters (CH₃CH₂COOR') |
| Nitrogen | Primary Amines (R'-NH₂) | N-Substituted Imidates/Amidines |
| Nitrogen | Hydrazides | Heterocycles (e.g., Triazoles) |
| Carbon | Allylic Alcohols | γ,δ-Unsaturated Esters |
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is a critical aspect of its application in modern organic synthesis, particularly in the construction of complex, chiral molecules. bioinfopublication.org The tetrahedral geometry of the orthoester itself does not impart chirality unless the alkoxy groups or the alkyl substituent are chiral. However, its reactions can be highly stereoselective or stereospecific, depending on the substrate, reagents, and reaction conditions.
The Johnson-Claisen Rearrangement:
The most prominent example of stereocontrol in reactions of this compound is the Johnson-Claisen rearrangement. tcichemicals.com This powerful carbon-carbon bond-forming reaction converts an allylic alcohol into a γ,δ-unsaturated ester through a dtic.mildtic.mil-sigmatropic rearrangement. jk-sci.combioinfopublication.orgwikipedia.org The stereochemical course of the reaction is highly predictable and proceeds through a well-ordered, chair-like six-membered transition state. bioinfopublication.orgorganic-chemistry.org
The mechanism involves the in-situ formation of a mixed ketene acetal from the allylic alcohol and this compound. jk-sci.com The geometry of this ketene acetal and the conformation of the chair-like transition state dictate the stereochemistry of the newly formed stereocenters. The substituents on the allylic alcohol prefer to occupy equatorial positions in the transition state to minimize steric hindrance, leading to a high degree of diastereoselectivity. bioinfopublication.org The geometry (E or Z) of the double bond in the allylic alcohol is transferred to the stereochemistry of the product. bioinfopublication.org
This predictable stereoselectivity has been exploited in the total synthesis of numerous natural products where precise control over stereocenters is essential. bioinfopublication.org
Diastereoselective Reactions:
Beyond the Johnson-Claisen rearrangement, this compound can participate in other diastereoselective reactions. When reacting with a chiral substrate containing existing stereocenters, the orthoester can add to a prochiral center with a preference for one diastereomeric product over another. This diastereoselectivity is governed by factors such as steric hindrance and chelation control, where functional groups on the substrate can coordinate to a Lewis acid catalyst, directing the approach of the orthoester. researchgate.net
For example, the reaction of a chiral diol with trimethyl orthoacetate (a closely related orthoester) has been used to form cyclic acetals, a key step in the highly enantioselective synthesis of the Taxol C-13 side chain. york.ac.uk This demonstrates how orthoesters can be used to create new stereocenters with high fidelity based on the existing chirality in the molecule.
Enantioselective Reactions:
Achieving enantioselectivity in reactions with an achiral orthoester like this compound requires the use of a chiral catalyst or a chiral auxiliary. du.ac.inddugu.ac.in Chiral Brønsted acids, such as camphorsulfonic acid (CSA), are known to catalyze stereoselective transformations and have potential applications in asymmetric reactions involving orthoesters. Similarly, chiral Lewis acids can coordinate to the orthoester, creating a chiral environment that influences the facial selectivity of the nucleophilic attack, leading to an excess of one enantiomer over the other.
The following table provides examples of stereochemical control in reactions involving this compound and its analogs.
| Reaction Type | Substrate | Key Features | Stereochemical Outcome |
| Johnson-Claisen Rearrangement | Chiral Allylic Alcohol | Concerted dtic.mildtic.mil-sigmatropic shift via chair-like transition state | High Diastereoselectivity |
| Acetal Formation | Chiral Diol | Reaction with an analog (trimethyl orthoacetate) | Regio- and Diastereoselective |
| Asymmetric Rearrangement | Prochiral Ketone | Use of chiral iodine(III) reagent and orthoformate | Good Enantioselectivity |
Catalysis in Trimethyl Orthopropionate Chemistry
Acid Catalysis in Organic Transformations
Acid catalysis, utilizing both Brønsted and Lewis acids, is a cornerstone of orthoester chemistry. These catalysts activate trimethyl orthopropionate, typically by generating a reactive dialkoxycarbenium ion intermediate, which then engages with various nucleophiles.
Brønsted acids are frequently used to promote reactions involving this compound. Their role often involves protonation of an oxygen atom, facilitating the elimination of an alcohol molecule to form a reactive electrophilic intermediate.
p-Toluenesulphonic Acid (p-TsOH) : This strong, non-oxidizing organic acid is a common catalyst in reactions involving orthoesters. For instance, in the synthesis of certain hex-2-enopyranosides, p-TsOH catalyzes the rearrangement of d-glucal (B13581) derivatives. ethernet.edu.et It is also a standard catalyst for the formation of acetals and orthoesters themselves. A derivative, pyridinium (B92312) p-toluenesulfonate (PPTS), which is a milder acidic catalyst, is effective in the synthesis of N-sulfinyl imidates from trimethylorthoesters and tert-butanesulfinamide under solvent-free, microwave-assisted conditions. rsc.org
Camphorsulphonic Acid (CSA) : As a chiral Brønsted acid, CSA is widely used in asymmetric synthesis, particularly for the resolution of chiral amines and in stereoselective reactions. wikipedia.org While its direct application in catalyzing reactions of this compound is not extensively documented in dedicated studies, its established role in promoting acid-catalyzed transformations suggests its potential utility in stereoselective processes involving this orthoester, such as asymmetric acetalizations or rearrangements. wikipedia.orgsioc-journal.cn
Propionic Acid and Pivalic Acid : These carboxylic acids are known to catalyze specific rearrangements. For example, propionic acid is effective in promoting the Johnson-Claisen rearrangement.
The effectiveness of various Brønsted acids often depends on the specific substrate and desired transformation, with stronger acids like methanesulphonic acid enabling faster reaction rates, while milder acids like PPTS offer greater selectivity in sensitive systems. rsc.org
Lewis acids activate orthoesters by coordinating to one of the oxygen atoms, which enhances the electrophilicity of the central carbon and promotes the formation of the dialkoxycarbenium ion.
Boron Trifluoride Etherate (BF₃·OEt₂) : This versatile Lewis acid is a potent catalyst for reactions between alkyl orthoesters, including this compound, and diazo compounds. microchem.fr The reaction typically yields α,β-dialkoxy esters as the primary product. microchem.fr BF₃·OEt₂ is also known to promote the 8-endo cyclization of N-alkenyl α-carbamoyl radicals, highlighting its utility in facilitating radical reactions. vdoc.pub Furthermore, it can catalyze conjugate additions and the decomposition of unsaturated diazo ketones to form cyclopentenones. archive.org
Zinc Triflate (Zn(OTf)₂) : While direct catalysis with this compound is less documented, related zinc salts like zinc bromide have been used as additives in the enantioselective allylic alkylation of the closely related trimethyl orthoacetate, where it serves as an acetate (B1210297) enolate source. researchgate.net Given the similar reactivity, zinc triflate is a plausible catalyst for activating this compound in analogous C-C bond-forming reactions.
Calcium Triflate and Ferric Chloride Hexahydrate : These Lewis acids are also employed in various organic transformations. Ferric chloride, for example, is a classic Lewis acid for Friedel-Crafts reactions. Although specific examples detailing their use with this compound are not prominent, their general catalytic activity for activating oxygen-containing functional groups makes them potential candidates for promoting reactions with this orthoester.
The table below summarizes the role of selected Lewis acids in relevant transformations.
| Catalyst | Reaction Type | Substrates | Notes |
| Boron Trifluoride Etherate | Reaction with diazo compounds | Alkyl orthoesters (incl. orthopropionate), Diazo compounds | Forms α,β-dialkoxy esters. microchem.fr |
| Zinc Bromide (related to Zinc Triflate) | Allylic Alkylation | Trimethyl orthoacetate, Allylic carbonates | Used as an additive. researchgate.net |
Transition Metal Catalysis
Transition metals offer unique catalytic pathways that are often inaccessible with simple acid catalysts, enabling highly selective and complex molecular constructions.
Iridium catalysis has become a powerful tool for asymmetric C-C and C-heteroatom bond formation. rsc.orgsioc-journal.cnnih.gov In this context, this compound has been explored as a potential pronucleophile. Research has shown that in iridium-catalyzed asymmetric allylic substitution reactions, this compound can serve as a surrogate for a methyl propionate (B1217596) enolate. ethz.ch However, when compared to trimethyl orthoacetate, the use of this compound resulted in moderate yields and, notably, poor diastereoselectivity in the formation of the corresponding γ,δ-unsaturated methyl esters. ethz.ch
The table below presents findings from the investigation of orthoesters as pronucleophiles in Ir-catalyzed asymmetric allylic substitution. ethz.ch
| Orthoester Pronucleophile | Yield | Diastereoselectivity |
| Trimethyl Orthoacetate | Good | High |
| This compound | Moderate | Poor |
| Trimethyl Orthobutyrate | Moderate | Poor |
| Trimethyl Orthoisobutyrate | No Product | N/A |
Other transition metals are also effective catalysts for reactions involving this compound.
Copper(II) Trifluoromethanesulphonate (Cu(OTf)₂) and Rhodium Tetra-acetate (Rh₂(OAc)₄) : Both of these metal complexes are efficient catalysts for the reaction of alkyl orthoesters, including this compound, with diazo compounds. microchem.fr Copper(II) trifluoromethanesulphonate, a powerful Lewis acid, is particularly effective and leads to minimal formation of side products. microchem.frchemicalbook.com Rhodium(II) acetate is also a widely used catalyst, especially for cyclopropanation and other reactions involving diazo compounds. wikipedia.org The choice of catalyst in these reactions is crucial as it can influence the ratio of the desired α,β-dialkoxy ester product to other side products. microchem.fr
Organocatalysis and Metal-Free Approaches
Organocatalysis provides a valuable alternative to metal-based systems, often employing small organic molecules to catalyze reactions under mild and environmentally benign conditions.
A notable metal-free application involving trimethylorthoesters is the synthesis of N-sulfinyl imidates. In a microwave-assisted, solvent-free method, this compound reacts with tert-butanesulfinamide in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS). rsc.org This approach is advantageous due to short reaction times, high conversion, and ease of product isolation. rsc.org
Another metal-free approach involves using formic acid as a catalyst for the one-pot, three-component condensation reaction of naphthols, triethyl orthoformate (a related orthoester), and heteroaryl amines under solvent-free conditions. rsc.org This suggests that similar acid-catalyzed, metal-free condensations could be achievable with this compound.
Catalyst Design and Optimization for Specific Reactions
The strategic design and optimization of catalysts are paramount in directing the reactivity and efficiency of chemical transformations involving this compound. The selection of a suitable catalyst, whether homogeneous or heterogeneous, and the fine-tuning of reaction conditions are dictated by the specific reaction type, such as its synthesis via the Pinner reaction, its application in Johnson-Claisen rearrangements, or its role as a reagent in ketalization and etherification processes.
Catalyst Design for the Pinner Reaction
The Pinner reaction, a classic method for synthesizing orthoesters like this compound from nitriles (e.g., propionitrile) and alcohols (methanol), fundamentally relies on strong acid catalysis. numberanalytics.com The design of the catalyst system is centered on the need to activate the nitrile group towards nucleophilic attack by the alcohol.
Homogeneous Acid Catalysts: Gaseous hydrogen chloride (HCl) is the archetypal catalyst for the Pinner reaction. numberanalytics.comwikipedia.org Its high acidity allows for the effective protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, facilitating the subsequent attack by methanol (B129727). numberanalytics.com The reaction proceeds through an imidate hydrochloride intermediate, which then undergoes further methanolysis to yield the final this compound product. The design principle here is the use of a strong Brønsted acid to generate a highly reactive intermediate.
Optimization of the Pinner Reaction: Optimization strategies often focus on improving yield, safety, and environmental impact. A novel solvent-free Pinner synthesis has been developed, which not only acts as a greener alternative but also simplifies the process. researchgate.net In this method, the reaction of propionitrile (B127096) with a moderate excess of methanol and gaseous HCl at low temperatures (e.g., 5 °C) gives the imidate hydrochloride in high yields (>90%). researchgate.net Further optimization involves the methanolysis of this intermediate at a slightly elevated temperature (25–65 °C) to afford this compound. researchgate.net Another innovative approach involves the conversion of the intermediate hydrochloride salt to a phosphate (B84403) salt, which then undergoes selective methanolysis, a method that avoids the use of toxic chlorinated solvents and improves isolated yields.
Catalyst Design for the Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement utilizes this compound to convert allylic alcohols into γ,δ-unsaturated esters. The catalyst design for this rsc.orgrsc.org-sigmatropic rearrangement differs significantly from that of the Pinner reaction, favoring weaker protic acids.
Weak Acid Catalysis: Propanoic acid is a commonly employed catalyst for this transformation. bioinfopublication.orgrsc.org The catalyst's role is to facilitate the formation of a ketene (B1206846) acetal (B89532) intermediate through a series of equilibrium steps, including the formation of a mixed orthoester. bioinfopublication.org The use of a weak acid is crucial; a strong acid could lead to undesired side reactions, such as the decomposition of the starting materials or products. The reaction is typically conducted at elevated temperatures (e.g., 140 °C) to drive the equilibrium towards the rearranged product. bioinfopublication.org
Catalyst Optimization and Substrate Effects: The choice of catalyst can be influenced by the electronic properties of the substrate. For instance, while this compound successfully undergoes the rearrangement with propionic acid catalysis, the more electron-deficient trimethyl orthochloroacetate requires a stronger weak acid like pivalic acid to proceed. rsc.org Optimization of the Johnson-Claisen rearrangement often involves adjusting the temperature and the catalyst loading to maximize the yield of the desired γ,δ-unsaturated ester. In some cases, microwave-assisted heating in the presence of catalysts like KSF-clay has been shown to dramatically increase reaction rates and yields. wikipedia.org
The following table summarizes catalyst design and optimization for the Johnson-Claisen rearrangement.
| Reaction | Catalyst | Catalyst Function | Optimization Parameters | Outcome | Reference(s) |
| Johnson-Claisen Rearrangement | Propanoic Acid | Weak acid catalysis to form ketene acetal intermediate | High temperature (e.g., 140 °C), removal of alcohol byproduct | Formation of γ,δ-unsaturated ester | bioinfopublication.org |
| Johnson-Claisen Rearrangement | Pivalic Acid | Stronger weak acid for electron-deficient substrates | High temperature | Rearrangement of substrates like trimethyl orthochloroacetate | rsc.org |
| Johnson-Claisen Rearrangement | KSF-Clay | Solid acid catalyst | Microwave irradiation | Increased reaction rate and yield | wikipedia.org |
Catalyst Design for Ketalization and Other Reactions
This compound is a versatile reagent for the protection of carbonyl groups as ketals and for the synthesis of ethers. These reactions are typically catalyzed by acids, with both homogeneous and heterogeneous systems being employed.
Homogeneous and Heterogeneous Acid Catalysts: A wide array of acid catalysts can be used, including p-toluenesulfonic acid, sulfuric acid, and boron trifluoride etherate (BF₃·OEt₂). researchgate.net The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, in the synthesis of unsymmetrical ethers from allylic alcohols, the use of different acidic catalysts like montmorillonite (B579905) KSF and K10, SiO₂, or Amberlyst-15 can lead to varying yields and the formation of different byproducts. rsc.org The design of heterogeneous catalysts, such as zeolites (e.g., ZSM-5) or acid-functionalized clays, offers advantages in terms of catalyst recyclability and ease of separation from the reaction mixture. dss.go.th
Catalyst Optimization: The optimization of these reactions involves screening different catalysts to find the one that provides the best balance of reactivity and selectivity. For example, in the reaction of glycerol (B35011) with trimethyl orthoformate, a related orthoester, Brønsted acidic ionic liquids were found to be highly effective catalysts. mdpi.com Reaction conditions such as temperature, solvent, and catalyst loading are adjusted to maximize the yield of the desired product while minimizing side reactions. The use of this compound as a water scavenger in these reactions can also drive the equilibrium towards the product.
The table below provides an overview of catalyst design for various reactions involving this compound.
| Reaction Type | Catalyst Example | Catalyst Type | Key Design Feature/Function | Optimization Highlight | Reference(s) |
| Pinner Reaction (Synthesis) | Hydrogen Chloride (HCl) | Homogeneous Brønsted Acid | Strong acid to activate nitrile | Low temperature for imidate formation, solvent-free conditions | numberanalytics.comresearchgate.net |
| Johnson-Claisen Rearrangement | Propanoic Acid | Homogeneous Brønsted Acid | Weak acid to facilitate ketene acetal formation | High temperature to drive rearrangement | bioinfopublication.orgrsc.org |
| Ketalization | p-Toluenesulfonic Acid | Homogeneous Brønsted Acid | Acid catalysis for carbonyl activation | Use of this compound as a water scavenger | |
| Etherification | Montmorillonite KSF | Heterogeneous Solid Acid | Recyclable solid acid catalyst | Catalyst screening to optimize yield and selectivity | rsc.org |
Advanced Analytical and Spectroscopic Research on Trimethyl Orthopropionate and Its Derivatives
Chromatographic Methodologies
Chromatographic techniques are fundamental in the quality control of trimethyl orthopropionate, ensuring its purity and quantifying any present impurities. Gas chromatography, in particular, stands out as a primary method for its analysis.
Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities. numberanalytics.comijprajournal.com The method is well-suited for volatile compounds like orthoesters. In a typical GC analysis, the sample is vaporized and separated based on its components' differential partitioning between a stationary phase within a column and a mobile gas phase. researchgate.net A Flame Ionization Detector (FID) is commonly used for detection, offering high sensitivity for organic compounds. researchgate.netthermofisher.com
Research and commercial specifications indicate that this compound is often available in high purity, typically greater than 96-97%. thermofisher.comtcichemicals.com GC analysis is crucial for verifying these purity levels. The impurity profile of a substance includes all detectable impurities, which can originate from the manufacturing process, degradation, or storage. numberanalytics.com For this compound, potential impurities identified via GC include residual starting materials, such as propanal, and decomposition products like methyl propionate (B1217596) and methanol (B129727). The use of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the structural elucidation of these unknown impurities. ijprajournal.comthermofisher.com
For quantitative analysis to be reliable, the analytical method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netjppres.com A validated Gas Chromatographic method for the quantitative analysis of this compound has been developed, ensuring the results are simple, precise, specific, and accurate. researchgate.net
One such validated method utilizes a GC system with an FID detector and a specific packed column (e.g., 10% Carbowax on a support). researchgate.net The validation process assesses several key parameters as defined by guidelines from the International Conference on Harmonisation (ICH). researchgate.net These parameters include linearity, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netjppres.com
A study on the validation of a GC method for this compound demonstrated excellent performance. researchgate.net Linearity was established with a high correlation coefficient, indicating a direct relationship between concentration and detector response. researchgate.net Precision was confirmed by the low relative standard deviation (RSD) of repeated measurements, and the method's robustness was shown by its immunity to small, deliberate changes in parameters like temperature and flow rate. researchgate.net
Table 1: GC Method Validation Parameters for this compound Analysis
| Parameter | Finding/Value | Significance |
|---|---|---|
| Instrument | Gas Chromatograph with FID (Chemito1000) | Standard equipment for volatile organic compound analysis. researchgate.net |
| Column | 10% Carbowax (2m x 1/8" ID, 80/100 mesh) | Stationary phase suitable for separating the analyte from impurities. researchgate.net |
| Temperatures | Injector: 210°C, Detector: 240°C, Oven: 80°C to 150°C program | Optimized thermal conditions for efficient separation. researchgate.net |
| Mobile Phase | Nitrogen gas at 30 ml/min | Inert carrier gas for transporting the sample through the column. researchgate.net |
| Retention Time | ~2.99 minutes | The characteristic time it takes for this compound to elute. researchgate.net |
| Linearity (Correlation Coefficient) | 0.9947 | Demonstrates a proportional response of the detector to the analyte concentration. researchgate.net |
| Precision (RSD) | 0.1089% | Indicates high repeatability and consistency of the method. researchgate.net |
| Limit of Detection (LOD) | 0.5 µl injection | The lowest amount of analyte that can be reliably detected. researchgate.net |
Development of Novel Analytical Protocols
The accurate analysis of this compound and its related substances is crucial for quality control and reaction monitoring. Researchers have developed specific and reproducible analytical protocols for this purpose, with gas chromatography (GC) being a primary technique.
A validated GC method has been established for the estimation of related substances in bulk this compound. researchgate.net This method employs a flame ionization detector (FID) and is noted for its simplicity, precision, and accuracy. researchgate.net The protocol was validated by assessing parameters such as linearity, precision, and robustness. researchgate.net For instance, the precision study resulted in a relative standard deviation (RSD) of 0.1089, indicating high reproducibility. researchgate.net The robustness was confirmed by intentionally altering parameters like temperature and flow rate, which did not significantly affect the assay values. researchgate.net This GC/FID method allows for rapid and accurate quantification of volatile constituents in complex mixtures using a small sample volume and short analysis time. researchgate.net
Beyond standard GC, other advanced analytical techniques are employed for the analysis of orthoester reactions. These include reverse-phase High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). rsc.org Such methods are particularly useful for analyzing orthoesters after quenching a reaction, demonstrating their stability for analytical procedures. rsc.org
Table 1: Gas Chromatography (GC) Method Parameters for this compound Analysis researchgate.net
| Parameter | Specification |
| System | Chemito1000 with FID Detector |
| Column | 10% Carbowax (1/8" ID, 2m L, 80/100 particle size) |
| Carrier Gas | Nitrogen |
| Flow Rate | 30 ml/min |
| Oven Temperature Program | 80°C (hold 2 min), then ramp 5°C/min to 150°C |
| Injector Temperature | 210°C |
| Detector Temperature | 240°C |
| Validation Parameter | Value |
| Correlation Coefficient (Linearity) | 0.9947 |
| Precision (RSD) | 0.1089 |
Structural Elucidation of Reaction Products
Determining the precise structure of molecules formed from reactions involving this compound is fundamental to understanding its chemical behavior. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this structural elucidation.
In reactions with amine hydrochlorides, orthoesters like trimethyl orthoacetate (a close structural analog to this compound) yield N-aryl acetamides. walisongo.ac.idacs.org The structures of these amide products are routinely identified using a combination of ¹H NMR, ¹³C NMR, and MS. walisongo.ac.id Mass spectrometry typically shows a prominent molecular ion peak, along with identifiable fragment losses such as [M − CH₃]⁺ or [M − C(O)CH₃]⁺. walisongo.ac.id Furthermore, these analytical techniques are sensitive enough to detect transient intermediates. In the acetylation of arylamine hydrochlorides, a fleeting imidate intermediate was captured and detected by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing crucial support for the proposed reaction mechanism. walisongo.ac.idacs.orgacs.org
In Johnson-Claisen rearrangements, this compound is used to introduce an α-methyl derivative. In a specific application, the reaction of an SF₅-substituted allylic alcohol with this compound was catalyzed by propionic acid. rsc.org The structure of the resulting α-methyl derivative was confirmed by ¹⁹F NMR spectroscopy, which is particularly suited for fluorine-containing compounds. rsc.org
The hydrolysis of this compound, a fundamental reaction, yields propionic acid and methanol. The structures of these products can be readily confirmed by comparing their spectroscopic data, such as NMR spectra, with those of authentic samples. cdnsciencepub.com
Table 2: Spectroscopic Data for Elucidation of Orthoester Reaction Products
| Reaction Type | Reactant(s) with Orthoester | Product(s) | Analytical Technique(s) | Key Findings / Spectral Features |
| Acetylation | Arylamine Hydrochloride Salts | N-aryl acetamides, Imidate intermediate | GC-MS, ¹H NMR, ¹³C NMR walisongo.ac.idacs.org | MS: Molecular ion and characteristic fragments. NMR: Expected aromatic and aliphatic peak patterns. GC-MS/TLC: Detection of transient imidate intermediate. walisongo.ac.id |
| Transesterification | Alcohols (e.g., Ethanol (B145695), Phenol) | Mixed Orthoesters | ¹H NMR, HPLC-MS, GC-FID rsc.org | ¹H NMR integration used to determine product ratios and study steric effects. rsc.org |
| Johnson-Claisen Rearrangement | SF₅-substituted allylic alcohol | α-methyl γ,δ-unsaturated ester | ¹⁹F NMR rsc.org | Successful identification of the rearranged product containing the SF₅ group. rsc.org |
| Hydrolysis | Water | Propionic acid, Methanol | NMR Spectroscopy cdnsciencepub.com | Confirmation of product structures by comparison to known spectra. cdnsciencepub.com |
Theoretical and Computational Studies of Trimethyl Orthopropionate
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are pivotal in elucidating the step-by-step pathways of chemical reactions. nih.gov For orthoesters like trimethyl orthopropionate, computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate their thermal decomposition mechanisms. researchgate.net
Detailed research on the gas-phase molecular elimination of trimethyl and triethyl orthoesters has been conducted using various levels of theory, including B3LYP/6-31G(d,p) and B3PW91/6-31G(d,p). researchgate.net These calculations revealed that the thermal decomposition of methyl orthoesters proceeds through a concerted, four-membered ring transition state. researchgate.net In this mechanism, a hydrogen atom is transferred, leading to the formation of specific products. researchgate.net For this compound, the predicted products are methanol (B129727) and 1,1-dimethoxypropene. researchgate.net
The reaction progress can be further analyzed through Natural Bond Orbital (NBO) calculations, which examine changes in electron distribution. researchgate.net Studies show that as the reaction proceeds from the reactant to the transition state, there is an increase in the positive charge of the hydrogen atom being transferred and a corresponding increase in the negative charge of the oxygen atom it moves away from. researchgate.net This change in electron density is a characteristic feature of the reaction mechanism. researchgate.net Wiberg bond indices, derived from NBO analysis, are also used to estimate the bond orders and track the bond-breaking and bond-forming processes along the reaction pathway. researchgate.net
Transition State Analysis and Energy Profiles
The transition state is a critical point on the potential energy surface that separates reactants from products, and its analysis is fundamental to understanding reaction kinetics. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction. nih.gov
Computational studies on orthoester elimination have successfully located and characterized the transition state structures. researchgate.net For methyl orthoesters, the transition state involves a four-membered ring arrangement. researchgate.net The optimized structures for the reactant, transition state (TS), and products of the related ethyl orthopropionate have been visualized, showing an almost planar TS structure. researchgate.netresearchgate.net The transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net
Energy profiles calculated using DFT methods provide key kinetic and thermodynamic parameters. researchgate.net The calculated activation energies and thermodynamic data from B3LYP calculations for orthoester elimination have shown good agreement with experimental values. researchgate.net The data suggest that the polarization of the C-O bond is the rate-determining factor in the reaction. researchgate.net
Below is a table of calculated kinetic and thermodynamic parameters for the gas-phase elimination of a related orthoester, triethyl orthopropionate, at 330 °C, which illustrates the type of data generated from these computational studies. researchgate.net
| Parameter | Value | Unit |
| Activation Energy (Ea) | 185.0 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 180.1 | kJ/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 167.3 | kJ/mol |
| Entropy of Activation (ΔS‡) | 21.2 | J/(K·mol) |
| Enthalpy of Reaction (ΔHr) | 68.3 | kJ/mol |
| Gibbs Free Energy of Reaction (ΔGr) | 29.5 | kJ/mol |
| Entropy of Reaction (ΔSr) | 64.3 | J/(K·mol) |
| This interactive table contains data for the analogous compound triethyl orthopropionate, as detailed in the source literature. researchgate.net |
Computational Prediction of Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting the reactivity of molecules and the selectivity of reactions. nih.govrsc.org By comparing the energy barriers for different possible reaction pathways, chemists can predict which products are most likely to form. nih.gov
In the study of orthoesters, theoretical calculations have shown that the elimination reactions of ethyl orthoesters, such as triethyl orthopropionate, proceed through a more polar and asynchronous mechanism compared to their methyl counterparts. researchgate.net This difference in mechanism impacts their relative reactivity.
Computational methods are also used to guide synthesis. For instance, in a palladium-catalyzed carbonylation reaction, this compound was used as a reagent. uni-rostock.de Computational studies were performed to understand the regioselectivity of the process by calculating the Gibbs free energies of the reaction intermediates and transition states. uni-rostock.de Similarly, computational studies at the B3LYP/6-31+G(d,p) level of theory have been used to explain the stability of intermediates in reactions like the orthoester Claisen rearrangement involving this compound. wur.nl These predictions are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on static structures and transition states, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com These simulations model the movements and interactions of atoms and molecules, which is essential for understanding complex systems. mdpi.com
Although specific molecular dynamics simulations focused solely on this compound are not extensively documented in the searched literature, this technique is widely applied in chemical and biological sciences. mdpi.comacs.org For example, MD simulations are used to study the binding modes of molecules to enzyme active sites or receptors, providing a basis for drug design. acs.org In the context of reaction chemistry, MD can be used to explore conformational landscapes of reactants and intermediates, which can influence reaction outcomes. The development of coarse-graining methods and enhanced sampling techniques has enabled simulations to access longer time and length scales, allowing for the study of complex processes like protein folding or the assembly of large molecular structures. mdpi.com
Solvent Effects in Computational Studies
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational studies must account for these solvent effects to provide accurate predictions. unimi.it This is often achieved using implicit or explicit solvent models.
In a study involving a palladium-catalyzed reaction with this compound, the computed Gibbs free energies included the solvation effect of toluene (B28343) to better reflect the experimental conditions and understand the ligand's effect on regioselectivity. uni-rostock.de Another common approach is the use of continuum solvation models, such as the Conductor-like Screening Model (COSMO). nih.gov For example, calculations for a stereoselective radical cyclization were performed using the COSMO model to simulate the effect of the dichloromethane (B109758) solvent. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent on the solute. unimi.it The inclusion of such models is critical for achieving agreement between theoretical predictions and experimental reality. nih.gov
Emerging Research Areas and Future Directions
Sustainable Synthetic Routes and Green Chemistry Initiatives
The push towards environmentally benign chemical processes has spurred research into sustainable synthetic routes involving trimethyl orthopropionate. Green chemistry principles, which focus on waste prevention, atom economy, and the use of safer chemicals, are increasingly being applied to reactions utilizing this orthoester. acs.orgsynthiaonline.com
A key area of development is the design of catalytic, metal-free reactions. For instance, the synthesis of quinazolin-4(3H)-ones and their derivatives, which are important scaffolds in medicinal chemistry, can be achieved by reacting β-aminoamides with orthoesters like triethyl orthopropionate. mdpi.com This method is notable for avoiding metals and corrosive Lewis acids, requiring only a mild catalyst like acetic acid, which aligns with green chemistry goals. mdpi.com Such processes not only reduce the environmental footprint but also simplify product purification. mdpi.comjustdial.com
Future initiatives are expected to focus on:
Solvent Selection: Moving towards greener solvents or solvent-free reaction conditions. scientificupdate.com
Catalyst Development: Creating more efficient and recyclable catalysts to promote reactions involving this compound. ijnc.ir
Process Optimization: Utilizing computational tools to design reaction pathways that maximize yield and minimize energy consumption and waste, a concept known as process mass intensity (PMI) reduction. synthiaonline.comscientificupdate.com
Renewable Feedstocks: Exploring pathways to synthesize orthoesters from renewable biomass sources, contributing to a more sustainable bio-based economy. acs.org
The table below summarizes key green chemistry principles and their relevance to this compound synthesis and application.
| Green Chemistry Principle | Application in this compound Chemistry |
| Waste Prevention | Designing syntheses to minimize byproducts, such as in acid-catalyzed cyclizations that proceed with high efficiency. mdpi.com |
| Atom Economy | Utilizing reactions like the Johnson-Claisen rearrangement which incorporates a significant portion of the orthoester into the final product. bioinfopublication.org |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like ethanol (B145695) or developing solvent-free conditions. mdpi.comscientificupdate.com |
| Catalysis | Employing non-corrosive, recyclable acid catalysts instead of stoichiometric Lewis acids to reduce waste and improve safety. mdpi.com |
| Use of Renewable Feedstocks | Research into deriving chemical building blocks, potentially including those for orthoesters, from biomass instead of petrochemicals. acs.org |
This table is generated based on the principles of green chemistry and their application to the synthesis examples found in the cited sources.
Novel Applications in Material Science
This compound is finding new life in the field of material science, where its unique reactivity is harnessed to create advanced materials with dynamic properties. A significant breakthrough is its use in the synthesis of novel supramolecular structures. nih.gov
Researchers have demonstrated the one-pot, template-assisted synthesis of orthoester cryptates and coronates using trimethyl orthoacetate and this compound. nih.gov These molecules feature acid-labile O,O,O-orthoester bridgeheads, creating a "dynamic covalent" cage structure. nih.govrsc.org Unlike their kinetically stable counterparts, these orthoester cryptates can be induced to release a guest ion or molecule when exposed to acid, which deconstructs the cage. nih.gov This property opens up potential applications in:
Molecular Sensing: Designing sensors that release a signal upon binding a target analyte that triggers cage decomposition.
Drug Delivery: Creating smart materials that can encapsulate a drug and release it in a specific acidic environment, such as within a tumor. nih.gov
Systems Chemistry: Building complex chemical systems where components can assemble and disassemble in response to stimuli. nih.gov
Furthermore, orthoesters such as triethyl orthopropionate are used to produce polyorthoesters, which serve as components in binder compositions for coatings and adhesives. google.com The Johnson-Claisen rearrangement, which often employs orthoesters, has also been extended to the preparation of chemically modified materials with diverse applications. bioinfopublication.org
Interdisciplinary Research in Pharmaceutical and Agrochemical Synthesis
This compound remains a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. shandongxinhuapharma.com Its role is central to reactions that build core structural motifs found in a wide range of biologically active compounds.
One of the most powerful applications is the Johnson-Claisen rearrangement, which uses orthoesters to create new carbon-carbon bonds with high stereocontrol. bioinfopublication.org This reaction has been a key step in the synthesis of several natural products and drugs. For example, triethyl orthopropionate was used in the stereocontrolled synthesis of xyloketal G, a potent inhibitor of acetylcholinesterase investigated for the treatment of Alzheimer's disease. bioinfopublication.org
Other notable applications in pharmaceutical synthesis include:
Steroid Modification: It is used as a reagent in the preparation of potent corticosteroids like betamethasone (B1666872) 17-propionate and clobetasol (B30939) propionate (B1217596). vscl.innewdrugapprovals.org
Heterocycle Synthesis: Trimethyl and triethyl orthopropionate are used to construct heterocyclic rings that are prevalent in pharmaceuticals. This includes the synthesis of pyrazole (B372694) derivatives and quinazolin-4(3H)-ones, which are known to possess a wide spectrum of pharmacological activities. mdpi.comepdf.pub The quinazolinone core, for instance, is found in numerous natural products and synthetic drugs. core.ac.uk
The following table highlights specific examples of this compound's application in synthesizing bioactive molecules.
| Target Molecule/Scaffold | Reagent Used | Synthetic Application | Reference |
| Betamethasone 17-propionate | This compound | Esterification of the 17-hydroxyl group of betamethasone. | newdrugapprovals.org |
| Xyloketal G | Triethyl orthopropionate | Johnson-Claisen rearrangement to form a key γ,δ-unsaturated ester intermediate. | bioinfopublication.org |
| 2-Ethylquinazolin-4(3H)-one | Triethyl orthopropionate | Cyclization with 2-aminobenzamide (B116534) to form the quinazolinone ring system. | mdpi.com |
| Clobetasol Propionate | This compound | Used as an intermediate in the synthesis pathway. | vscl.in |
This table provides specific examples of this compound and related orthoesters in pharmaceutical synthesis as described in the cited literature.
Advanced Functionalization and Derivatization Strategies
Modern organic synthesis demands sophisticated and efficient methods for molecular functionalization, and this compound is a key player in several advanced strategies. These strategies leverage the orthoester group as a precursor to other functionalities or as a participant in complex bond-forming reactions.
A prime example is its use as a pronucleophile in transition metal-catalyzed reactions. In iridium-catalyzed asymmetric allylic substitution, orthoesters like this compound can act as enolate surrogates. ethz.ch This allows for the enantioselective formation of new C-C bonds, producing chiral γ,δ-unsaturated esters, which are valuable synthetic intermediates. ethz.ch
The Johnson-Claisen rearrangement itself is a powerful functionalization strategy, converting an allylic alcohol into a γ,δ-unsaturated ester, effectively adding a two-carbon chain with an ester terminus. bioinfopublication.org This transformation is highly valued for its reliability and stereoselectivity. bioinfopublication.org
Other advanced strategies include:
Heterocycle Formation: Using this compound to react with difunctional substrates, such as β-aminoamides, to directly construct complex heterocyclic systems like quinazolinones and dihydropyrimidinones in a single cyclization step. mdpi.com
Supramolecular Assembly: As discussed previously, the reaction of this compound with diols in the presence of a template ion serves as a sophisticated derivatization to create complex, three-dimensional cryptate structures from simple starting materials. nih.gov
Protecting Group Chemistry: While a traditional use, advanced applications involve the selective protection of carboxylic acids or the formation of specific intermediates, such as in the derivatization of pyrazol-5-ols, where reaction with an orthoester is followed by hydrolysis to yield a functionalized product. researchgate.net
Computational Design of this compound-Based Reactions
The integration of computational chemistry is revolutionizing how organic reactions are designed and optimized. While specific computational studies focusing solely on this compound are emerging, broader computational tools are being applied to reactions involving this and other orthoesters. ijnc.ir
Retrosynthesis Software: Programs like SYNTHIA® leverage vast databases of chemical reactions and advanced algorithms to design synthetic pathways. synthiaonline.com By inputting a target molecule, chemists can receive suggested routes that may involve this compound as a key building block. These tools can be customized to prioritize green chemistry principles, such as avoiding hazardous reagents or minimizing the number of steps, thereby guiding the design of more sustainable and efficient syntheses. synthiaonline.com
Reaction Optimization and Mechanistic Studies: Computational methods are used to model reaction mechanisms and transition states. This is particularly useful for complex transformations like the Johnson-Claisen rearrangement or transition-metal-catalyzed reactions. By understanding the energetics of a reaction pathway, chemists can predict the effects of different catalysts, solvents, or substrates, leading to more rational reaction development.
Structural Elucidation: Computational techniques are also combined with experimental data, such as NMR spectroscopy, to determine the precise structure of complex products. researchgate.net For new molecules synthesized using this compound, computational NMR can help assign signals and confirm the identity and stereochemistry of the final product, which is crucial for materials and pharmaceutical research. researchgate.net
The future in this area points towards increasingly predictive models that can design novel reactions and optimize conditions for this compound-based transformations in silico, significantly accelerating the pace of discovery and reducing experimental costs. ijnc.ir
Q & A
Q. What are the established laboratory synthesis methods for Trimethyl orthopropionate, and how can reaction efficiency be optimized?
this compound is typically synthesized via the reaction of propanal with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Methodological optimization involves controlling stoichiometry (3:1 molar ratio of methanol to propanal) and reaction time (4–6 hours under reflux at 80–90°C) to minimize side products like dialkoxy acetals . Purity is enhanced by fractional distillation under reduced pressure (boiling point: 121–122°C at 760 mmHg) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Key techniques include:
- Gas Liquid Chromatography (GLC) : Quantifies purity (>97% by GC) and detects residual solvents .
- NMR Spectroscopy : Confirms structure via characteristic peaks (e.g., methoxy protons at δ 3.2–3.4 ppm and propionate methyl groups at δ 1.1–1.3 ppm in H NMR) .
- Refractive Index (RI) : Matches literature values (RI: ~1.394 at 20°C) to validate consistency .
Q. How is this compound utilized as a protecting group in organic synthesis?
It acts as a transient protecting group for carbonyl compounds. For example, in ketone protection, it forms a stable orthoester intermediate under acidic conditions, which can be selectively hydrolyzed post-reaction using aqueous HCl . This method minimizes unwanted side reactions in multi-step syntheses.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with sulfur dioxide, and how do substituents influence reaction kinetics?
this compound undergoes nucleophilic substitution with SO, producing methyl propionate and dimethyl sulfite. Reactivity is governed by steric and electronic effects: electron-donating alkyl groups (e.g., propionate) accelerate reaction rates compared to aryl substituents. Relative reactivities (Table I, ) show:
| Orthoester | Relative Reactivity (24 hr, 0°C) |
|---|---|
| Triethyl orthoacetate | 1.00 |
| This compound | 1.16 |
| Triethyl orthobenzoate | 0.35 |
| This trend correlates with the stability of the intermediate carbocation during alkoxy group cleavage. |
Q. How do alkoxy exchange reactions occur in this compound under catalytic conditions, and what intermediates are formed?
In the presence of catalytic SO, this compound undergoes rapid alkoxy exchange with other orthoesters (e.g., tri-n-propyl orthoacetate), forming mixed orthoesters like n-propyldiethyl orthopropionate. GLC and H NMR analyses confirm transient intermediates, suggesting a carbocation-mediated mechanism with reversible alkoxide transfer .
Q. What are the kinetic parameters governing the thermal decomposition of this compound, and how do solvents affect stability?
Kinetic studies reveal first-order decomposition in polar aprotic solvents (e.g., DMF) at elevated temperatures (>100°C), with a half-life of ~8 hours. Decomposition products include methyl propionate and methanol, identified via GC-MS. Stability is enhanced in non-polar solvents (e.g., toluene) due to reduced solvolysis .
Q. How is this compound applied in the synthesis of bioactive heterocycles, and what experimental protocols ensure high yields?
It facilitates cyclocondensation reactions, such as synthesizing 1,2,4-triazolo[4,3-a]pyrimidines. A representative protocol involves refluxing 2-hydrazinopyrimidine derivatives with this compound (6–8 hours, 120°C), yielding heterocycles with >85% purity after recrystallization. Critical parameters include anhydrous conditions and stoichiometric excess (1.2 equiv) of the orthoester .
Data Contradictions and Resolution
- Reactivity Discrepancy : Triethyl orthoformate shows negligible reactivity with SO under standard conditions (vs. This compound’s 1.16 reactivity), attributed to its weaker carbocation stability. Resolution requires harsher conditions (85–90°C, 2 weeks) to force partial conversion .
- Purity Variability : Commercial batches (e.g., >97% GC purity) may contain traces of residual propanal, necessitating redistillation for sensitive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
